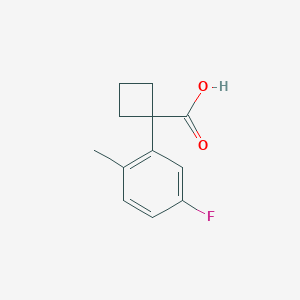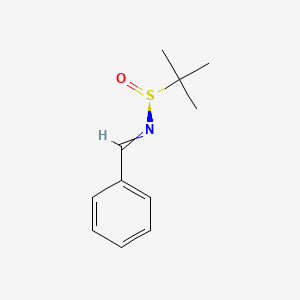
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12Cl2O2 It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 2,6-dichlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid can be achieved through several methods. One common synthetic route involves the reaction of cyclopentanone with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial production methods may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water, followed by chlorination to introduce the dichlorophenyl group. This method allows for the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichlorophenyl group may interact with hydrophobic regions of proteins or enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichlorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
1-Phenylcyclopentanecarboxylic Acid: This compound lacks the dichlorophenyl group, resulting in different chemical and biological properties.
Cyclopentanecarboxylic Acid: The absence of the phenyl and dichlorophenyl groups makes this compound less complex and with different reactivity.
2,6-Dichlorobenzoic Acid: This compound has a similar dichlorophenyl group but lacks the cyclopentane ring, leading to different applications and properties.
Eigenschaften
Molekularformel |
C12H12Cl2O2 |
|---|---|
Molekulargewicht |
259.12 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) |
InChI-Schlüssel |
UBLZDOXMNDTCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)




![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)





